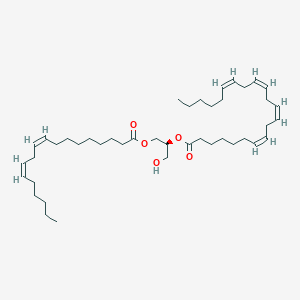
DG(18:2(9Z,12Z)/22:4(7Z,10Z,13Z,16Z)/0:0)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2], also known as diacylglycerol or DAG(18:2/22:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway and phosphatidylcholine biosynthesis PC(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway. DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/20:3(8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:2(9Z, 12Z)) pathway.
DG(18:2(9Z,12Z)/22:4(7Z,10Z,13Z,16Z)/0:0) is a diglyceride.
Applications De Recherche Scientifique
1. Delayed Gamma-Ray Spectroscopy in Nuclear Material Analysis
Delayed gamma-ray spectroscopy (DGS) is utilized for nondestructive assay of nuclear materials, determining composition by comparing fission product gamma-ray peak intensities. This technique is critical in verifying safeguards in nuclear facilities (Rodriguez et al., 2019).
2. Distributed Generation Technologies in Electric Power Systems
Distributed generation (DG) has emerged in the electric power sector, where electricity is generated at or near the point of use, differing from traditional centralized generation. This approach alters the operation of electric power systems and can include a variety of generation technologies (El-Khattam & Salama, 2004).
3. Predictive Modeling in Diesel Electric Generators
Artificial neural network (ANN) models are developed to predict performance and exhaust emissions of diesel electric generators (DGs), crucial for controlling air pollution and greenhouse gas emissions. These models are based on parameters like load, speed, and torque (Ganesan et al., 2015).
4. Metabolic Alterations in Lung Carcinoma Development
Metabolomic studies using techniques like UPLC-QTOF/MS have identified altered metabolites in lung carcinoma, which include compounds structurally similar to DG(18:2(9Z,12Z)/22:4(7Z,10Z,13Z,16Z)/0:0), contributing to understanding of disease mechanisms (Wu et al., 2018).
5. Isotopic Ratio Measurements in Environmental Studies
Isotopic ratio measurements, like 13CO2/12CO2, use advanced sensors for applications in environmental and volcanic studies. This involves techniques like difference frequency generation (DFG) and is critical in understanding atmospheric processes (Erdélyi et al., 2002).
6. Genetic Algorithms in Distributed Generation Placement
Genetic algorithms are employed for optimizing the placement and size of distributed generators in power systems. This approach helps in making the system more efficient and economical, addressing complex calculations required in the power sector (Vivek et al., 2011).
Propriétés
Nom du produit |
DG(18:2(9Z,12Z)/22:4(7Z,10Z,13Z,16Z)/0:0) |
|---|---|
Formule moléculaire |
C43H72O5 |
Poids moléculaire |
669 g/mol |
Nom IUPAC |
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11-14,17-19,21-23,26,28,41,44H,3-10,15-16,20,24-25,27,29-40H2,1-2H3/b13-11-,14-12-,19-17-,22-21-,23-18-,28-26-/t41-/m0/s1 |
Clé InChI |
REWOPMLGNOGDCI-IUTJGAPQSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



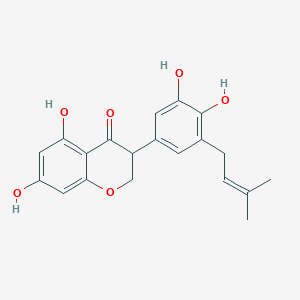
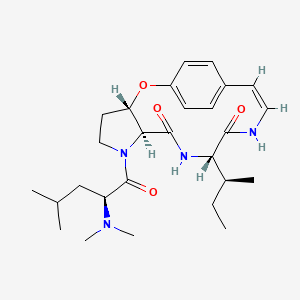

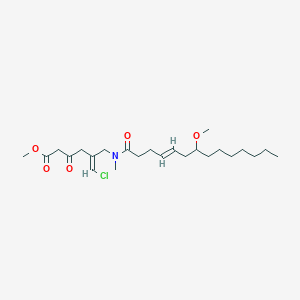
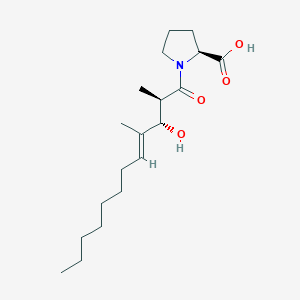
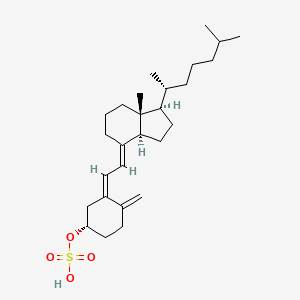
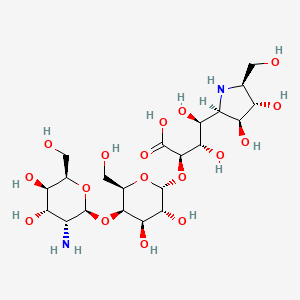
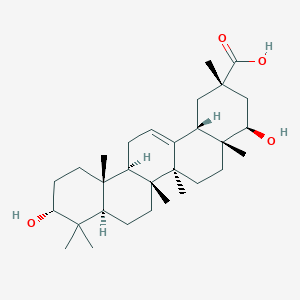
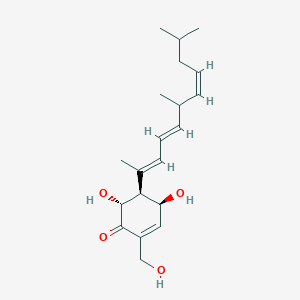
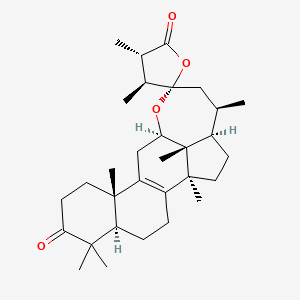
![(3s)-6-(3-Tert-Butyl-5-{[(2,3-Dichlorophenyl)carbamoyl]amino}-1h-Pyrazol-1-Yl)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid](/img/structure/B1243604.png)
![methyl (3R,11Z,12R,21S,22S)-16-acetyl-11-ethylidene-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,13(25),14,16,18,20(23)-nonaene-3-carboxylate](/img/structure/B1243607.png)

